molecular formula C19H21N3O2S B2756476 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea CAS No. 941908-97-0

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea

Cat. No. B2756476
CAS RN: 941908-97-0
M. Wt: 355.46
InChI Key: FPVHDWRBOQZZNT-UHFFFAOYSA-N
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Description

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Enzyme Inhibition and Anticancer Activities

  • Enzyme Inhibition : Derivatives of phenyl urea have been studied for their ability to inhibit certain enzymes, which is critical in the development of therapeutic agents for diseases such as cancer. For example, N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing cancer cell proliferation by affecting the translation initiation process (Denoyelle et al., 2012).
  • Anticancer Investigations : Certain urea derivatives have shown promising antiproliferative effects against various cancer cell lines, suggesting their potential as anticancer agents. The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, for instance, have indicated significant inhibitory activity on A549, HCT-116, and PC-3 cancer cell lines (Jian Feng et al., 2020).

Materials Science and Chemical Stability

  • Photodegradation and Hydrolysis Studies : Research on substituted ureas in environmental science has explored their stability, degradation, and interaction with various environmental factors. For example, investigations into the photodegradation and hydrolysis of substituted urea pesticides in water have provided insights into their chemical stability and environmental behavior (Gatidou & Iatrou, 2011).

Drug Development and Pharmacology

  • Drug Development : The synthesis of derivatives like 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea and their labeling for LC–MS analysis underscores the importance of these compounds in pharmacokinetics and drug development research. Such studies are crucial for understanding drug absorption, distribution, and overall pharmacological profile (Liang et al., 2020).

properties

IUPAC Name

1-[1-(2-methoxyethyl)indol-3-yl]-3-(2-methylsulfanylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S/c1-24-12-11-22-13-16(14-7-3-5-9-17(14)22)21-19(23)20-15-8-4-6-10-18(15)25-2/h3-10,13H,11-12H2,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHDWRBOQZZNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(2-(methylthio)phenyl)urea

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